molecular formula C26H29ClN2O5S B7702335 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

Cat. No.: B7702335
M. Wt: 517.0 g/mol
InChI Key: PLGSMSUENJSJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O5S/c1-19-5-4-6-21(15-19)17-29(35(31,32)23-10-8-22(27)9-11-23)18-26(30)28-14-13-20-7-12-24(33-2)25(16-20)34-3/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGSMSUENJSJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the Intermediate Amine: The initial step involves the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine through the reduction of the corresponding nitro compound.

    Sulfonamide Formation: The intermediate amine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Final Coupling: The sulfonamide intermediate is coupled with N-[(3-methylphenyl)methyl]acetamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide shares similarities with other sulfonamide-based compounds, such as:

      Sulfamethoxazole: An antibiotic with a similar sulfonamide structure.

      Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfonamide moiety.

Uniqueness

  • The unique combination of methoxy groups, aromatic rings, and the specific arrangement of the sulfonamide moiety in this compound distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in other sulfonamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.